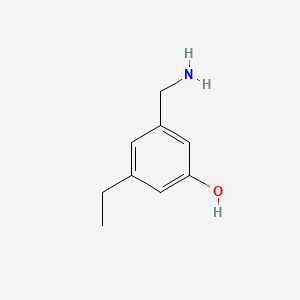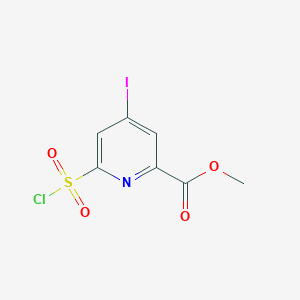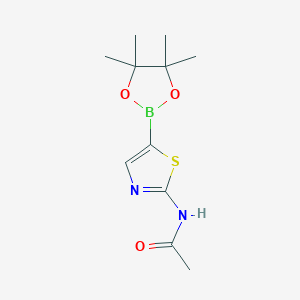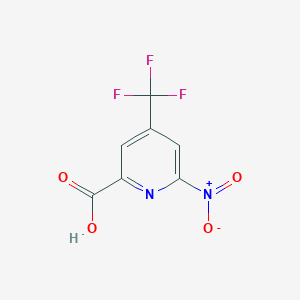
2-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide is an organic compound with a unique structure that includes a cyclopropylmethyl group attached to a hydroxybenzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the cyclopropylmethyl group, which can be achieved through cyclopropanation reactions. The cyclopropylmethyl group is then introduced to the hydroxybenzenesulfonamide core through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the sulfonamide group can produce amines.
Applications De Recherche Scientifique
2-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity by fitting into hydrophobic pockets of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
- 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid hydrate
- 2-acetamido-3-cyclopropylpropanoic acid
Uniqueness
2-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide is unique due to the presence of both the cyclopropylmethyl group and the hydroxybenzenesulfonamide moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H13NO3S |
|---|---|
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
2-(cyclopropylmethyl)-5-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C10H13NO3S/c11-15(13,14)10-6-9(12)4-3-8(10)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2,(H2,11,13,14) |
Clé InChI |
CLVROVZYKVUNCN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2=C(C=C(C=C2)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)

